[2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride
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Overview
Description
[2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride: is a chemical compound with the molecular formula C11H15N3·HCl It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its wide range of biological activities
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . These activities suggest that the compound may interact with various targets, depending on the specific derivative and its functional groups.
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes with enzymes or other proteins . The specific interactions and resulting changes would depend on the exact structure of the derivative and the nature of its target.
Biochemical Pathways
Given the wide range of biological activities exhibited by benzimidazole derivatives, it is likely that multiple pathways could be affected . The downstream effects would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
Benzimidazole derivatives are generally known for their good bioavailability and stability . The specific ADME properties would depend on the exact structure of the derivative and could be influenced by factors such as its lipophilicity, molecular size, and the presence of specific functional groups.
Result of Action
Given the wide range of biological activities exhibited by benzimidazole derivatives, the compound could potentially have various effects at the molecular and cellular level . These effects would depend on the specific targets and mode of action of the compound.
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride typically involves the following steps:
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Formation of the Benzimidazole Core: : The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid. For instance, 6,7-dimethyl-1H-benzimidazole can be prepared by reacting 4,5-dimethyl-o-phenylenediamine with formic acid under reflux conditions .
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Alkylation: : The next step involves the alkylation of the benzimidazole core. This can be achieved by reacting 6,7-dimethyl-1H-benzimidazole with an alkyl halide, such as 2-bromoethylamine, in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as acetonitrile .
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Hydrochloride Formation: : Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid. This step ensures the compound is in a stable, crystalline form suitable for further use[3][3].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate .
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Reduction: : Reduction reactions can occur at the benzimidazole ring or the ethylamine side chain. Sodium borohydride is a typical reducing agent used in these reactions .
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ethylamine side chain. Reagents like alkyl halides or acyl chlorides are commonly used .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole or ethylamine groups.
Substitution: Substituted derivatives at the ethylamine side chain.
Scientific Research Applications
Chemistry
In chemistry, [2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its benzimidazole core is a versatile scaffold for the development of new compounds with potential biological activities .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to inhibit various enzymes, making them useful in studying enzyme functions and developing new drugs .
Medicine
Medically, benzimidazole derivatives, including this compound, are investigated for their antimicrobial, antiviral, and anticancer properties. They are potential candidates for the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-(1H-Benzimidazol-2-yl)ethylamine: A similar compound without the dimethyl substitutions.
6,7-Dimethyl-1H-benzimidazole: Lacks the ethylamine side chain but shares the dimethyl-substituted benzimidazole core.
Uniqueness
[2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethylamine side chain and the dimethyl groups on the benzimidazole ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c1-7-3-4-9-11(8(7)2)14-10(13-9)5-6-12;/h3-4H,5-6,12H2,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSQHXFRYOUFIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CCN)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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